![molecular formula C14H13ClN2O3 B2866637 N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide CAS No. 2411242-27-6](/img/structure/B2866637.png)
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide, also known as XAV-939, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It has been found to have potential therapeutic applications in treating cancer, neurodegenerative diseases, and other disorders. In
科学研究应用
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth and proliferation of cancer cells by blocking the Wnt/β-catenin signaling pathway, which is known to play a critical role in cancer development and progression. N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy.
In addition to cancer, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has also been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the accumulation of beta-amyloid and tau proteins, which are known to play a key role in the development of Alzheimer's disease.
作用机制
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide works by inhibiting the activity of the enzyme tankyrase, which is involved in the regulation of the Wnt/β-catenin signaling pathway. By blocking the activity of tankyrase, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide prevents the degradation of the protein Axin, which in turn leads to the inhibition of the Wnt/β-catenin signaling pathway. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has been found to inhibit the expression of several genes that are involved in cell proliferation, survival, and invasion. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative diseases, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has been found to inhibit the accumulation of beta-amyloid and tau proteins, which are known to play a key role in the development of Alzheimer's disease. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. Another advantage is that it has been extensively studied and has a well-established mechanism of action.
One limitation of using N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide in lab experiments is that it is not specific to the Wnt/β-catenin signaling pathway and can inhibit other pathways as well. This can lead to off-target effects and make it difficult to interpret the results of experiments. Another limitation is that N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide. One direction is to further explore its potential therapeutic applications in cancer and neurodegenerative diseases. Another direction is to develop more specific inhibitors of the Wnt/β-catenin signaling pathway that do not have off-target effects. Finally, future research could focus on improving the solubility of N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide and developing more effective delivery methods for its use in lab experiments and potential clinical applications.
Conclusion
In conclusion, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide is a small molecule inhibitor of the Wnt/β-catenin signaling pathway that has potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders. Its mechanism of action involves the inhibition of the enzyme tankyrase, which leads to the inhibition of cancer cell growth and proliferation, as well as the inhibition of beta-amyloid and tau protein accumulation in neurodegenerative diseases. While N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has several advantages for use in lab experiments, it also has limitations and future research could focus on developing more specific inhibitors and improving its solubility and delivery methods.
合成方法
The synthesis of N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide involves several steps. The first step is the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form the intermediate 5-(4-chlorophenyl)-4-methyl-2-oxazolidinone. This intermediate is then reacted with ethyl chloroformate to form the oxirane ring, followed by treatment with ammonia to form the final product, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide.
属性
IUPAC Name |
N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-8-13(9-2-4-10(15)5-3-9)20-12(17-8)6-16-14(18)11-7-19-11/h2-5,11H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRQSQNDJFEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CNC(=O)C2CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


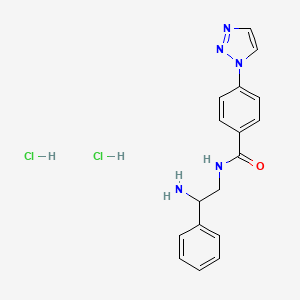
![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2866558.png)



![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2866563.png)
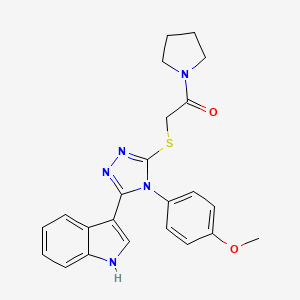
![2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2866568.png)
![1-(2-Ethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2866572.png)
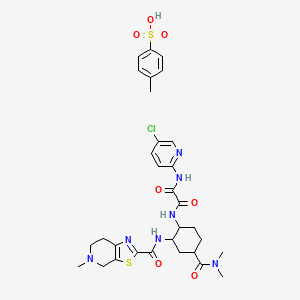
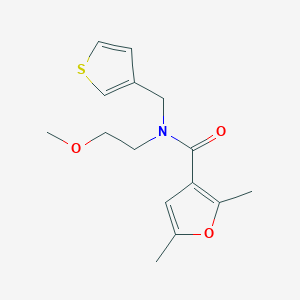
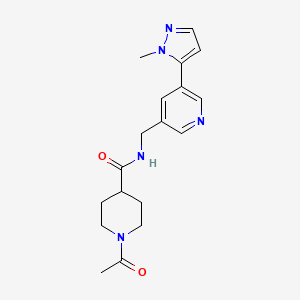
![5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2866577.png)